6-(2,5-Dimethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid
Description
6-(2,5-Dimethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid (CAS: 477848-85-4) is a member of the 1,4,5,6-tetrahydropyrimidinecarboxylic acid family, characterized by a pyrimidine ring fused with a substituted phenyl group and a carboxylic acid moiety. The 2,5-dimethoxyphenyl substituent confers distinct electronic and steric properties, influencing its interaction with biological targets.
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-19-7-3-4-11(20-2)8(5-7)9-6-10(12(16)17)15-13(18)14-9/h3-6,9H,1-2H3,(H,16,17)(H2,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWCQBBEAZICEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C=C(NC(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: One common method involves the condensation of 2,5-dimethoxybenzaldehyde with guanidine. This reaction typically requires heating under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol.
Cyclization Reaction: Another approach involves the cyclization of an intermediate compound, such as a diamine derivative, under acidic conditions. This reaction often requires the use of strong acids like hydrochloric acid or sulfuric acid.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 6-(2,5-Dimethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, such as reducing the carboxylic acid group to an alcohol.
Substitution: Substitution reactions can introduce new substituents onto the phenyl ring or the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Alcohols or amines.
Substitution Products: Compounds with different substituents on the phenyl or pyrimidine rings.
Scientific Research Applications
Anti-inflammatory Properties
One of the most significant applications of this compound is its anti-inflammatory activity. Studies have demonstrated that derivatives of 6-(2,5-dimethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid exhibit potent inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The IC50 values for certain derivatives have been reported to be comparable to celecoxib, a standard anti-inflammatory drug .
| Compound | IC50 (μmol) | Standard Drug (Celecoxib) | IC50 (μmol) |
|---|---|---|---|
| Derivative 1 | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |
| Derivative 2 | 0.04 ± 0.02 | - | - |
Antitumor Activity
Research indicates that some derivatives possess antitumor properties by inhibiting DNA synthesis through interactions with topoisomerase II . This suggests potential applications in cancer therapy.
Antidiabetic Potential
The compound has also been investigated for its role as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial in glucose metabolism and fat cell differentiation. Certain derivatives have shown high affinity for PPARγ, indicating their potential as antidiabetic agents .
In Vivo Studies on Inflammation
In vivo studies using carrageenan-induced paw edema and cotton pellet-induced granuloma models have shown that pyrimidine derivatives exhibit anti-inflammatory effects similar to indomethacin, a widely used anti-inflammatory medication . The effective doses (ED50) of these compounds were found to be competitive with established treatments.
Safety and Efficacy in Preclinical Models
A study highlighted the safety profile of a related compound in rat heart models, demonstrating efficacy without adverse effects on the central thyroid axis . This safety aspect is critical for further development into therapeutic agents.
Mechanism of Action
The mechanism by which 6-(2,5-Dimethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the compound's derivatives.
Comparison with Similar Compounds
Structural Variations
The following table summarizes key structural analogs and their substituent differences:
| Compound Name | Substituent on Phenyl Ring | CAS Number | Molecular Features |
|---|---|---|---|
| 6-(2,5-Dimethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid | 2,5-Dimethoxy | 477848-85-4 | Electron-donating methoxy groups |
| 6-(2,4-Dichlorophenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid | 2,4-Dichloro | sc-325636 | Electron-withdrawing chloro groups |
| 6-(4-Methylphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid | 4-Methyl | 446275-91-8 | Hydrophobic methyl group |
| 6-(4-Ethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid | 4-Ethoxy | AC1MCC35 | Ethoxy group (moderate electron-donating) |
Key Observations :
- Electronic Effects: Methoxy (OCH₃) and ethoxy (OC₂H₅) groups are electron-donating, enhancing solubility in polar solvents.
Pharmacological Activity
Compounds in this class are primarily investigated as enzyme inhibitors. For example:
- 6-(2,4-Dichlorophenyl) analog : The chloro groups may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibition studies .
- 6-(4-Methylphenyl) analog : Increased lipophilicity may favor central nervous system (CNS) penetration, relevant for neuroinflammatory targets .
- Evidence suggests that related 1,4,5,6-tetrahydropyrimidines exhibit anti-inflammatory activity via COX-2 inhibition .
Physicochemical Properties
| Property | Target Compound | 2,4-Dichloro Analog | 4-Methyl Analog |
|---|---|---|---|
| LogP (Predicted) | ~1.8 | ~3.2 | ~2.5 |
| Solubility (Water) | Moderate (methoxy groups) | Low (chloro groups) | Low (methyl group) |
| pKa (Carboxylic Acid) | ~3.5 | ~3.5 | ~3.5 |
Notes:
Biological Activity
6-(2,5-Dimethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid (CAS number 477848-85-4) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, anticancer, and other pharmacological activities.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of pyrimidine derivatives, including this compound. The compound has shown promising results against various bacterial strains and fungi.
-
Bacterial Inhibition :
- In vitro tests indicated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard microbial sensitivity tests.
- A study found that derivatives of pyrimidine compounds can inhibit bacterial growth effectively, suggesting a similar potential for this compound .
- Antifungal Activity :
Anticancer Activity
Research into the anticancer potential of pyrimidine derivatives has gained momentum. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.
-
Mechanism of Action :
- The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways. This includes the modulation of apoptosis-related proteins and the disruption of mitochondrial membrane potential.
- In a study involving human cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values indicating effective concentration levels for therapeutic use .
- Case Studies :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the phenyl ring or the pyrimidine core can significantly impact its efficacy.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased antibacterial activity |
| Alkyl substitutions | Enhanced cytotoxicity against cancer cells |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 6-(2,5-Dimethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid?
The synthesis typically involves cyclization of precursors containing the 2,5-dimethoxyphenyl group and carboxylic acid functionality. A multi-step approach includes:
- Step 1 : Formation of the pyrimidine ring via nucleophilic substitution, often using urea or thiourea derivatives under acidic or catalytic conditions.
- Step 2 : Introduction of the dimethoxyphenyl group through Friedel-Crafts alkylation or Suzuki coupling, depending on precursor availability.
- Step 3 : Cyclization to form the tetrahydro-pyrimidine scaffold, optimized using catalysts like BF₃·Et₂O or Cu₂O in refluxing THF .
Reaction progress is monitored via TLC or HPLC, with purification by column chromatography. Yield optimization requires pH adjustment and temperature control .
Q. How is the structural identity of this compound confirmed in academic research?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and ring saturation.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions).
- X-ray Crystallography : For unambiguous confirmation of the fused pyrimidine-carboxylic acid structure and stereochemistry (if applicable) .
- IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500-3300 cm⁻¹) functional groups .
Q. What are the known biological activities of structurally related pyrimidinecarboxylic acid derivatives?
Analogous compounds exhibit:
- Herbicidal activity : Mimicking auxin to disrupt plant cell elongation (e.g., 2,4-dichlorophenyl derivatives) .
- Antimicrobial properties : Pyrimidine-thiazole hybrids show inhibition against bacterial enzymes like dihydrofolate reductase .
- Enzyme inhibition : Tetrahydro-pyrimidine derivatives target kinases and proteases in cancer research .
Note: Specific bioactivity data for the 2,5-dimethoxyphenyl variant requires further validation via enzymatic assays or cell-based studies.
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to address low yields in the final cyclization step?
A factorial design of experiments (DoE) is recommended:
- Variables : Catalyst loading (e.g., BF₃·Et₂O), temperature (reflux vs. room temperature), and solvent polarity (THF vs. DMF).
- Response metrics : Yield, purity (HPLC), and reaction time.
Data from similar syntheses show that BF₃·Et₂O (1.5 equiv) in THF at 70°C improves cyclization efficiency by 20–30% compared to Cu₂O . Post-reaction quenching with NaHCO₃ minimizes byproducts .
Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with auxin receptors (e.g., TIR1) or bacterial enzymes.
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with herbicidal potency using descriptors like logP and H-bond donors .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .
Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during structural characterization?
- Case study : If H NMR shows unexpected splitting for the dimethoxyphenyl protons:
- Step 1 : Confirm sample purity via HPLC (>95%).
- Step 2 : Compare experimental shifts with DFT-calculated NMR (Gaussian/B3LYP/6-31G*).
- Step 3 : Explore tautomeric forms or rotamers using variable-temperature NMR .
Documented discrepancies in pyrimidine derivatives often arise from solvent polarity or proton exchange dynamics .
Q. What strategies mitigate decomposition during storage or biological assays?
- Storage : Lyophilize and store at −20°C under argon. Avoid aqueous buffers with pH >7, as the carboxylic acid group may deprotonate, increasing reactivity.
- In assays : Use fresh DMSO stock solutions (<1 week old) and include antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidation of the methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
